molecular formula C36H24NO2P B12891535 (9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide

(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide

Cat. No.: B12891535
M. Wt: 533.6 g/mol
InChI Key: PBBJKHRXVXUCOR-UHFFFAOYSA-N
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Description

(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various high-performance applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide typically involves multiple steps, starting with the preparation of the core structures, such as carbazole and dibenzofuran derivatives. The synthetic route often includes:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different electronic and photophysical properties.

Scientific Research Applications

(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which (9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide exerts its effects is primarily related to its electronic structure. The compound’s high electron affinity and ability to stabilize charge carriers make it an effective material in optoelectronic devices. The molecular targets include the active layers in OLEDs and photovoltaic cells, where it facilitates efficient charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide exhibits higher thermal stability and better charge-transport properties. These characteristics make it particularly suitable for high-performance applications in OLEDs and other optoelectronic devices .

Properties

Molecular Formula

C36H24NO2P

Molecular Weight

533.6 g/mol

IUPAC Name

9-(8-diphenylphosphoryldibenzofuran-1-yl)carbazole

InChI

InChI=1S/C36H24NO2P/c38-40(25-12-3-1-4-13-25,26-14-5-2-6-15-26)27-22-23-34-30(24-27)36-33(20-11-21-35(36)39-34)37-31-18-9-7-16-28(31)29-17-8-10-19-32(29)37/h1-24H

InChI Key

PBBJKHRXVXUCOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=CC=CC(=C54)N6C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

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